molecular formula C11H13N3O2 B8407059 methyl 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate

methyl 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B8407059
M. Wt: 219.24 g/mol
InChI Key: ZUZTUUCUCKDYAR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 1-methyl-5-(2-methylpyrazol-3-yl)pyrrole-3-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-13-7-8(11(15)16-3)6-10(13)9-4-5-12-14(9)2/h4-7H,1-3H3

InChI Key

ZUZTUUCUCKDYAR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C2=CC=NN2C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 5-bromo-1-methyl-1H-pyrrole-3-carboxylate (950 mg, 4.36 mmol), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1088 mg, 5.23 mmol)[prepared according to Preparation 3], potassium carbonate (3011 mg, 21.78 mmol) and bis(tri-t-butylphosphine)palladium(0) (111 mg, 0.218 mmol) in 1,4-Dioxane (18.200 ml) and Water (3.64 ml) was stirred at 80° C. in a sealed tube for 1 h. Additional 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1088 mg, 5.23 mmol) and bis(tri-t-butylphosphine)palladium(0) (111 mg, 0.218 mmol) were added and the solution stirred for 1 h. The reaction mixture was then partitioned between H2O-DCM and the aqueous phase was washed several times with DCM. The combined organic fractions were dried over Na2SO4, concentrated and purified via column chromatography (silica, 4-25% EtOAc in hexanes) yielding methyl 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate (300 mg, 1.341 mmol, 30.8% yield) as a clear oil: LCMS m/e ES 220 (M+H)+.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
1088 mg
Type
reactant
Reaction Step One
Quantity
3011 mg
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One
Name
Quantity
3.64 mL
Type
solvent
Reaction Step One
Quantity
111 mg
Type
catalyst
Reaction Step One

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